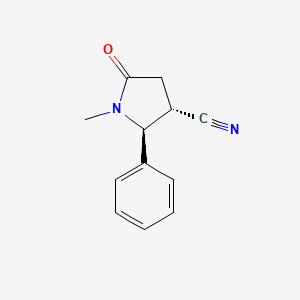

(2S,3S)-1-甲基-5-氧代-2-苯基吡咯烷-3-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include its physical appearance and other identifying characteristics .

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, the type of reaction, and the conditions under which the reaction occurs .Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. This can be determined using various spectroscopic methods and is often represented using structural formulas .Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. This can include the types of reactions it undergoes, the products of those reactions, and the conditions under which the reactions occur .Physical and Chemical Properties Analysis

This involves analyzing properties such as melting point, boiling point, solubility, optical activity, and reactivity .科学研究应用

合成和结构分析

已合成与 (2S,3S)-1-甲基-5-氧代-2-苯基吡咯烷-3-腈 相似的化合物并分析了它们的结构特征。例如,已经对相关的腈化合物的合成、X 射线和光谱分析进行了研究,以了解它们的结构特征和光学性质,利用了红外、核磁共振和紫外-可见光谱等技术(Jukić 等,2010)。这些方法可应用于 (2S,3S)-1-甲基-5-氧代-2-苯基吡咯烷-3-腈,以进行详细的结构和光学表征。

化学反应性和合成途径

对结构相似的腈化合物的反应性研究包括在各种条件下研究它们的反应以产生新型衍生物。例如,已经探索了串联迈克尔加成/亚氨基-腈环化合成途径以合成 2-氨基-4-苯基吡啶-3-腈衍生物,揭示了相关化合物的潜在合成路线和反应性特征(Dong 等,2010)。

腐蚀抑制

一些腈化合物表现出显着的腐蚀抑制性能,使其可用于保护金属免受腐蚀。对杂环衍生物(包括吡咯和喹啉基腈)的研究表明,它们在酸性环境中对各种金属有效作为腐蚀抑制剂(Hameed 等,2020;Singh 等,2016)。这些研究可以指导 (2S,3S)-1-甲基-5-氧代-2-苯基吡咯烷-3-腈 作为腐蚀抑制剂的应用。

光伏和光学性质

已经探索了吡喃并喹啉衍生物的光伏和光学性质,表明腈化合物在有机电子和光电二极管制造中的潜力(Zeyada 等,2016)。这些发现表明了探索 (2S,3S)-1-甲基-5-氧代-2-苯基吡咯烷-3-腈 在先进材料中的电子和光学应用的途径。

作用机制

安全和危害

未来方向

属性

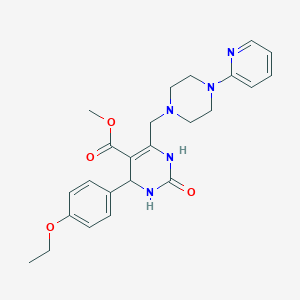

IUPAC Name |

(2S,3S)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-14-11(15)7-10(8-13)12(14)9-5-3-2-4-6-9/h2-6,10,12H,7H2,1H3/t10-,12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCETYMRVDTYILC-ZYHUDNBSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(CC1=O)C#N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]([C@H](CC1=O)C#N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-methyl-5-(4-methylphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B2872672.png)

![4-[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-3-methyl-N-(4-methylbenzyl)butanamide](/img/structure/B2872679.png)